An In-depth Technical Guide to Di-tert-butyl 4-aminopyridine-2,6-dicarboxylate (CAS No. 638128-21-9)
An In-depth Technical Guide to Di-tert-butyl 4-aminopyridine-2,6-dicarboxylate (CAS No. 638128-21-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Di-tert-butyl 4-aminopyridine-2,6-dicarboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into its chemical properties, a validated synthesis protocol, and its strategic applications in the development of novel therapeutics. The guide is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental details. The sterically hindered tert-butyl ester groups, combined with the nucleophilic 4-amino moiety, make this compound a versatile scaffold for creating complex molecular architectures.
Introduction: A Scaffold of Strategic Importance
Di-tert-butyl 4-aminopyridine-2,6-dicarboxylate is a pyridine derivative of significant interest in the field of drug discovery and organic synthesis. Its structure, featuring a central pyridine ring functionalized with two bulky tert-butyl ester groups at the 2 and 6 positions and an amino group at the 4 position, offers a unique combination of reactivity and steric control.
The pyridine core is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its bioisosteric relationship with other aromatic systems.[1] The 4-amino group serves as a versatile handle for further functionalization through a variety of chemical transformations, including amidation, alkylation, and diazotization followed by coupling reactions.[2] The di-tert-butyl ester groups provide steric hindrance, which can direct the regioselectivity of subsequent reactions and modulate the solubility and pharmacokinetic properties of derivative compounds. These ester groups can also be hydrolyzed under acidic conditions to reveal the corresponding dicarboxylic acid, offering another avenue for chemical modification.
This guide will explore the synthesis, properties, and applications of this valuable building block, providing the necessary technical details for its effective utilization in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is paramount for its successful application in synthesis and drug design.
Physicochemical Properties
The key physicochemical properties of Di-tert-butyl 4-aminopyridine-2,6-dicarboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 638128-21-9 | [3] |
| Molecular Formula | C₁₅H₂₂N₂O₄ | [3] |
| Molecular Weight | 294.35 g/mol | [3] |
| IUPAC Name | Di-tert-butyl 4-amino-2,6-pyridinedicarboxylate | [3] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from related compounds |
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the two equivalent tert-butyl groups (18 protons) in the range of 1.5-1.6 ppm. The protons on the pyridine ring would likely appear as a singlet in the aromatic region. The protons of the amino group would present as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups (around 165 ppm), the quaternary carbons of the tert-butyl groups, and the carbons of the pyridine ring.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1720-1740 cm⁻¹), N-H stretching of the primary amine (around 3300-3500 cm⁻¹), and C-N stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Synthesis and Purification
The synthesis of Di-tert-butyl 4-aminopyridine-2,6-dicarboxylate can be logically approached from its corresponding dicarboxylic acid precursor, 4-aminopyridine-2,6-dicarboxylic acid. The following protocol is a well-established method for the esterification of carboxylic acids, adapted for this specific target molecule.
Proposed Synthesis Workflow
The overall synthetic strategy involves the conversion of the di-acid to the di-ester using a tert-butylating agent.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Di-tert-butyl Esterification
This protocol is based on standard esterification procedures using di-tert-butyl dicarbonate, a common and effective reagent for this transformation.[4]
Materials:
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4-Aminopyridine-2,6-dicarboxylic acid
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Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
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Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-aminopyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous THF or DCM.
-
Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP, catalytic amount, e.g., 0.1 eq) to the suspension. Then, add di-tert-butyl dicarbonate ((Boc)₂O, 2.2-2.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Extraction and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Di-tert-butyl 4-aminopyridine-2,6-dicarboxylate.
Causality Behind Experimental Choices:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent serves as the source of the tert-butoxycarbonyl group and is a highly effective agent for the esterification of carboxylic acids, especially in the presence of a nucleophilic catalyst like DMAP.[4]
-
4-(Dimethylamino)pyridine (DMAP): DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O towards reaction with the carboxylic acid groups, thereby accelerating the esterification process.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the di-tert-butyl dicarbonate and any reactive intermediates.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate is designed to neutralize any acidic byproducts and remove water-soluble impurities.
Applications in Research and Drug Development
While specific examples of the use of Di-tert-butyl 4-aminopyridine-2,6-dicarboxylate are not extensively documented in publicly available literature, its structural features suggest its utility as a versatile intermediate in several areas of medicinal chemistry.
As a Scaffold for Library Synthesis
The 4-amino group provides a convenient point for diversification. A library of analogues can be rapidly synthesized by reacting the amino group with a variety of building blocks, such as:
-
Acyl chlorides or activated carboxylic acids: to form a series of amides.
-
Aldehydes or ketones: via reductive amination to generate secondary or tertiary amines.
-
Sulfonyl chlorides: to produce sulfonamides.
The di-tert-butyl ester groups offer a degree of steric protection at the 2 and 6 positions, which can influence the conformation of the resulting derivatives and their binding to biological targets.
Role in the Synthesis of Rigidified Molecular Probes
The pyridine-2,6-dicarboxylate core is a well-known chelating ligand for various metal ions.[5] The 4-amino group can be used to append other functionalities, allowing for the creation of more complex ligand systems. The tert-butyl groups can enforce a specific geometry around the metal center, which is a valuable feature in the design of catalysts and imaging agents.
Precursor to Novel Heterocyclic Systems
The amino and ester functionalities can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents could lead to the formation of pyridopyrimidines or other related scaffolds, which are of interest in medicinal chemistry.
Caption: Potential synthetic diversifications of the title compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Di-tert-butyl 4-aminopyridine-2,6-dicarboxylate is a strategically important building block for chemical synthesis and drug discovery. Its unique combination of a reactive amino group and sterically demanding, yet cleavable, ester functionalities makes it a valuable scaffold for creating diverse molecular libraries and complex target molecules. This guide provides a foundational understanding of its properties and a practical protocol for its synthesis, empowering researchers to leverage its potential in their scientific endeavors. Further exploration of its reactivity and applications is warranted and is expected to lead to the discovery of novel compounds with interesting biological activities.
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